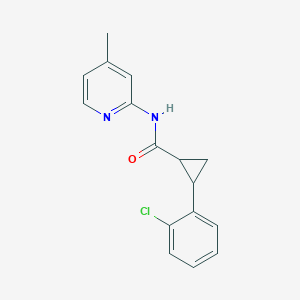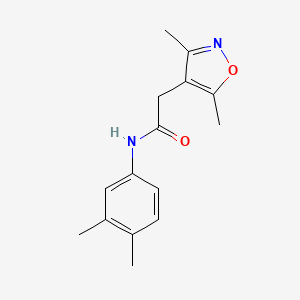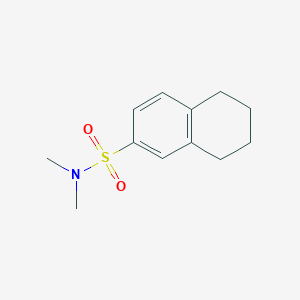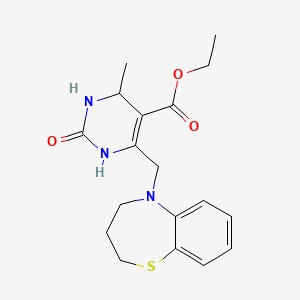
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, also known as CCPC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by regulating these pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines, decreasing the activity of enzymes involved in the production of reactive oxygen species, and modulating the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, including:
1. Investigating its potential as a therapeutic agent in the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide.
3. Studying the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide to better understand its efficacy and safety in vivo.
4. Exploring the use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
5. Investigating the potential use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide as a tool for studying cellular pathways and mechanisms involved in various diseases.
In conclusion, 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide involves the reaction of 2-(2-chlorophenyl) cyclopropanecarboxylic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in high purity.
科学的研究の応用
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide exhibits anti-proliferative activity against cancer cells, reduces inflammation in animal models, and has neuroprotective effects in vitro.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-7-18-15(8-10)19-16(20)13-9-12(13)11-4-2-3-5-14(11)17/h2-8,12-13H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFHLRWIBRZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)


![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)